molecular formula C9H6ClNO3 B12874696 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride CAS No. 90225-06-2

5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride

Cat. No.: B12874696
CAS No.: 90225-06-2
M. Wt: 211.60 g/mol
InChI Key: BMRMMPVPESEVBE-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride is a heterocyclic compound that features both furan and isoxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring, known for its reactivity and biological activity, combined with the isoxazole ring, which is often found in bioactive molecules, makes this compound particularly intriguing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride typically involves the formation of the isoxazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-4-nitroisoxazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones, while reduction can lead to the formation of dihydrofuran derivatives.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Major Products

    Amides and Esters: Formed from substitution reactions.

    Furanones: Resulting from oxidation of the furan ring.

    Dihydrofuran Derivatives: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride is unique due to the combination of the furan and isoxazole rings, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and bioactive molecules.

Properties

CAS No.

90225-06-2

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

5-(furan-2-yl)-3-methyl-1,2-oxazole-4-carbonyl chloride

InChI

InChI=1S/C9H6ClNO3/c1-5-7(9(10)12)8(14-11-5)6-3-2-4-13-6/h2-4H,1H3

InChI Key

BMRMMPVPESEVBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)Cl)C2=CC=CO2

Origin of Product

United States

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